![molecular formula C12H16BrNO B1449937 4-(5-Bromo-2-methylphenoxy)piperidine CAS No. 1696933-24-0](/img/structure/B1449937.png)
4-(5-Bromo-2-methylphenoxy)piperidine
Overview
Description
“4-(5-Bromo-2-methylphenoxy)piperidine” is a chemical compound with the molecular formula C12H16BrNO . It is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A hybrid bio–organocatalytic cascade has been reported for the synthesis of a small panel of 2-substituted piperidines .Molecular Structure Analysis
The molecular structure of “4-(5-Bromo-2-methylphenoxy)piperidine” consists of a piperidine ring attached to a phenyl ring via an oxygen atom . The phenyl ring is substituted with a bromine atom and a methyl group .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Halogenated Piperidines as Radiolabeled Probes
- Research has shown that halogenated 4-(phenoxymethyl)piperidines, including compounds similar to 4-(5-Bromo-2-methylphenoxy)piperidine, can be promising ligands for sigma receptors. These compounds have potential as probes for in vivo tomographic studies of sigma receptors, providing valuable insights into various physiological and pathological processes (Waterhouse et al., 1997).
Synthesis and Application in Neuroleptics and Analgesics
- Piperidines, including derivatives similar to 4-(5-Bromo-2-methylphenoxy)piperidine, are used in the synthesis of various pharmaceuticals. They have shown significance in the field of neuroleptics, local anesthetics, analgesics, and antidiarrheal agents. These compounds are synthesized using reagents like 2-bromo-N-(2-bromoethyl)-N-carbethoxyethanamine (Huybrechts & Hoornaert, 1981).
Role in Antioxidants for Polymers
- Studies have explored the synthesis and characterization of compounds containing piperidine structures for use as antioxidants in polypropylene copolymers. These antioxidants, including those derived from piperidine, demonstrate the potential to improve the thermal stability of materials (Desai et al., 2004).
Inhibition Studies in Corrosion of Iron
- Piperidine derivatives have been studied for their corrosion inhibition properties on iron. These studies involve quantum chemical calculations and molecular dynamics simulations, highlighting the potential of such compounds in protecting metals from corrosion (Kaya et al., 2016).
Synthesis in Heterocyclic Chemistry
- Piperidine derivatives are synthesized for applications in heterocyclic chemistry, contributing to the development of various pharmaceutical and chemical compounds (Takahashi & Yoneda, 1958).
Synthesis of Anti-HIV Compounds
- Compounds containing piperidine structures have been synthesized and evaluated for their potential as anti-HIV agents. These include studies on non-nucleoside reverse transcriptase inhibitors (NNRTIs), highlighting the significance of piperidine derivatives in medicinal chemistry (Venkatachalam et al., 2000).
Anti-inflammatory and Antioxidant Activities
- Piperidine derivatives have been investigated for their anti-inflammatory and antioxidant properties. This includes studies on the interaction of these compounds with free radicals and their effect on inflammation models (Geronikaki et al., 2003).
Mechanism of Action
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the development of new synthetic methods and the exploration of the biological activities of piperidine derivatives .
properties
IUPAC Name |
4-(5-bromo-2-methylphenoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9-2-3-10(13)8-12(9)15-11-4-6-14-7-5-11/h2-3,8,11,14H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPRZFJPHMVKEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-2-methylphenoxy)piperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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